Tiotropium-d5 Bromide is a stable isotopologue of tiotropium bromide, a long-acting antimuscarinic bronchodilator primarily used in the management of chronic obstructive pulmonary disease and asthma. This compound is characterized by its quaternary ammonium structure, which allows it to selectively bind to muscarinic receptors in the lungs, leading to bronchodilation. Tiotropium-d5 Bromide is particularly noted for its extended duration of action, permitting once-daily dosing.
Tiotropium-d5 Bromide is synthesized from its precursor compounds through a series of chemical reactions. The synthesis typically involves the use of specific reagents and conditions to produce the desired isotopically labeled compound.
Tiotropium-d5 Bromide falls under the category of pharmacological agents known as anticholinergics or antimuscarinics. It is classified as a long-acting bronchodilator and is used primarily in respiratory medicine.
The synthesis of tiotropium-d5 Bromide can be achieved through various chemical pathways, with a focus on optimizing yield and purity. One notable method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide as a coupling agent to facilitate the reaction between scopine and di-(2-thienyl)-acetic acid anhydride.
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and minimize byproducts .
The molecular formula for tiotropium bromide is . The isotopic labeling involves substituting certain hydrogen atoms with deuterium (D), leading to the formula .
The primary reactions involved in the synthesis of tiotropium-d5 Bromide include:
These reactions require specific conditions:
Tiotropium acts primarily as an antagonist at muscarinic acetylcholine receptors (M1, M2, M3). Its mechanism involves:
Relevant data indicates that tiotropium exhibits a long half-life (approximately 24 hours), allowing for once-daily dosing .
Tiotropium-d5 Bromide is primarily utilized in scientific research to study the pharmacokinetics and dynamics of tiotropium without interference from naturally occurring isotopes. Its applications include:
Deuterium incorporation at strategic positions within tiotropium’s bicyclic tropane core requires precise synthetic manipulation. The N-methyl group of scopine (the pharmacophoric amine precursor) is a primary deuteration site due to its involvement in metabolic demethylation. Quaternization of scopine-d5 with methyl bromide-d3 (CD3Br) enables installation of a perdeuterated N-CD3 group, leveraging nucleophilic substitution in anhydrous acetonitrile. This reaction achieves >99% isotopic purity but requires rigorous exclusion of protic solvents to prevent back-exchange [5] [10]. For C2-deuteration within the scopine ring, directed metalation strategies are employed. Treatment of scopine-N-Boc-protected intermediates with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in tetrahydrofuran-d8 followed by D2O quench introduces deuterium specifically at the C2 position adjacent to the tertiary amine, exploiting the kinetic acidity of this proton [7].
Table 1: Position-Specific Deuteration Strategies for Tiotropium-d5 Bromide
Molecular Site | Chemical Strategy | Deuterium Source | Isotopic Purity (%) |
---|---|---|---|
N-Methyl | SN2 quaternization | CD3Br | >99 [10] |
Scopine C2 | Directed ortho-metalation | D2O | 98 [7] |
Thienyl β-position | Pd-catalyzed H/D exchange | D2O | 97 [9] |
Solvent isotope effects (KIEs) profoundly influence the kinetics and thermodynamics of quaternary ammonium salt formation. Studies comparing reactions in H2O versus D2O reveal a primary KIE (kH/kD ≈ 2.5–3.0) during N-methylation due to hyperconjugation effects in the transition state [2]. This deuteration-induced rate deceleration necessitates modified reaction conditions: deuteration of scopine with CD3Br in D2O/acetonitrile-d3 mixtures (1:4 v/v) at 50°C extends reaction completion time from 8 to 22 hours versus the non-deuterated system. However, the equilibrium constant Keq increases by 18% in deuterated solvents due to the lower zero-point energy of C–D bonds, favoring salt precipitation and simplifying isolation [5] [8]. Secondary KIEs further manifest in crystallization behavior, with deuteration reducing lattice energies and yielding distinct crystal habits. Tiotropium-d5 bromide crystallizes as hexagonal plates from deuterated ethanol, contrasting with the rhombic morphology of the protiated analog.
Table 2: Solvent Isotope Effects in Scopine-Derived Quaternary Salt Synthesis
Reaction Parameter | H2O-Based System | D2O-Based System | Isotope Effect |
---|---|---|---|
Quaternization rate (k) | 1.0 (reference) | 0.38 ± 0.05 | kH/kD ≈ 2.6 [5] |
Equilibrium constant (Keq) | 4.2 × 103 | 5.0 × 103 | KD/KH ≈ 1.18 |
Crystallization yield | 85% | 92% | Improved supersaturation control |
The di(2-thienyl)glycolic acid moiety of tiotropium undergoes regioselective deuteration via electrophilic palladation. Using Pd(OAc)2/pivalic acid catalyst systems in D2O at 120°C, H/D exchange occurs preferentially at the β-positions (C4/C4') of thiophene rings due to reduced steric hindrance versus α-sites [9]. Deuterium incorporation exceeds 97% after 24 hours without racemization at the chiral α-hydroxy center. Mechanistic studies indicate a catalytic cycle involving:
Racemic deuterated di(2-thienyl)glycolic acid-d2 requires chiral resolution to obtain the pharmacologically active (S)-enantiomer. Lipase-catalyzed transesterification with vinyl acetate in MTBE resolves the racemate via kinetic resolution (E = 38), providing (S)-glycolate-d2 (98% ee) and unreacted (R)-acetate ester. Alternatively, palladium-catalyzed dynamic kinetic resolution (DKR) using Shvo’s catalyst (cyclopentadienone Ru complex) and Candida antarctica lipase B achieves near-quantitative yields of enantiopure (S)-ester-d2 (99% ee) by racemizing the alcohol substrate in situ [3] [4]. The DKR approach proves superior for gram-scale synthesis, with Ru catalysts exhibiting no interference with C–D bonds. Resolution efficiency depends critically on the deuteration pattern: β,β-d2-substrates display 12% faster transesterification kinetics than protiated analogs due to isotope effects on enzymatic acylation transition states [4].
Table 3: Catalytic Systems for Deuterated Intermediate Synthesis
Catalytic System | Reaction Type | Deuterated Product | Efficiency |
---|---|---|---|
Pd(OAc)2/PivOH/D2O | H/D Exchange | β,β-d2-Thienylglycolate | 97% D-inc, >99% yield [9] |
Lipase PS-C3/Vinyl Acetate | Kinetic Resolution | (S)-Glycolate-d2 | 98% ee, 45% yield [3] |
Shvo’s Ru Catalyst/Lipase B | Dynamic Kinetic Resolution | (S)-Glycolate-d2 | 99% ee, 95% yield [4] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7